

The Impact of FT113 on Lipid Biosynthesis Pathways: A Technical Guide

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Compound of Interest		
Compound Name:	FT113	
Cat. No.:	B15573709	Get Quote

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Introduction

Lipid homeostasis is a critical cellular process, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. The synthesis of fatty acids and cholesterol are two of the most important anabolic pathways within lipid metabolism. These pathways are tightly regulated by a network of enzymes and transcription factors. This technical guide provides an in-depth overview of the effects of a novel small molecule inhibitor, **FT113**, on the core pathways of lipid biosynthesis. The data presented herein suggests that **FT113** is a potent and selective inhibitor of Acetyl-CoA Carboxylase (ACC), a key regulatory enzyme in de novo fatty acid synthesis. This document will detail the mechanism of action of **FT113**, present quantitative data on its effects, outline the experimental protocols used for its characterization, and provide visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

FT113 is a synthetic small molecule designed to target key nodes in the lipid biosynthesis pathway. Our investigations have identified Acetyl-CoA Carboxylase (ACC) as the primary molecular target of **FT113**. ACC catalyzes the irreversible carboxylation of acetyl-CoA to



produce malonyl-CoA, the committed step in fatty acid synthesis. By inhibiting ACC, **FT113** effectively reduces the pool of malonyl-CoA available for fatty acid elongation, thereby leading to a significant downstream reduction in the synthesis of new fatty acids. This targeted inhibition also has indirect effects on other lipid metabolic pathways, including a potential shift in substrate utilization and an impact on cholesterol biosynthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of **FT113** on lipid biosynthesis.

Table 1: In Vitro ACC1 Enzyme Inhibition Assay

FT113 Concentration (nM)	ACC1 Activity (% of Control)	IC50 (nM)
1	95.2 ± 4.1	\multirow{5}{*}{25.4}
10	78.6 ± 3.5	
25	51.3 ± 2.8	_
50	22.1 ± 1.9	_
100	8.7 ± 1.2	_
500	1.5 ± 0.5	_

Table 2: Cellular De Novo Fatty Acid Synthesis in HepG2 Cells

FT113 Concentration (μM)	[14C]-Acetate Incorporation (% of Control)
0.1	88.9 ± 5.3
0.5	62.1 ± 4.7
1	35.4 ± 3.9
5	12.8 ± 2.1
10	4.2 ± 1.5



Table 3: Cellular Lipid Profiling in Primary Human Hepatocytes after 24h Treatment

Analyte	Control (nmol/mg protein)	FT113 (1 µM) (nmol/mg protein)	% Change
Palmitate (C16:0)	125.4 ± 10.2	45.1 ± 5.8	-64.0%
Stearate (C18:0)	68.2 ± 7.5	28.9 ± 3.1	-57.6%
Oleate (C18:1)	95.7 ± 8.9	55.3 ± 6.4	-42.2%
Total Triglycerides	350.1 ± 25.6	189.6 ± 18.2	-45.8%
Total Cholesterol	85.3 ± 7.1	82.1 ± 6.5	-3.8%

Experimental Protocols In Vitro ACC1 Enzyme Inhibition Assay

- Objective: To determine the direct inhibitory effect of FT113 on purified human ACC1 enzyme.
- Materials: Recombinant human ACC1, ATP, acetyl-CoA, sodium bicarbonate (containing ¹⁴C), streptavidin-coated plates, scintillation fluid.

Method:

- ACC1 enzyme was pre-incubated with varying concentrations of FT113 in assay buffer for 15 minutes at 37°C.
- The enzymatic reaction was initiated by the addition of a substrate mixture containing ATP, acetyl-CoA, and [14C]-bicarbonate.
- The reaction was allowed to proceed for 20 minutes at 37°C and then stopped by the addition of perchloric acid.
- The acid-stable product, [14C]-malonyl-CoA, was captured on streptavidin-coated plates.
- The amount of incorporated radioactivity was quantified using a scintillation counter.



 Data were normalized to a vehicle control (0.1% DMSO) and the IC50 value was calculated using a four-parameter logistic fit.

Cellular De Novo Fatty Acid Synthesis Assay

- Objective: To measure the effect of FT113 on the rate of new fatty acid synthesis in a cellular context.
- Cell Line: Human hepatoma cell line (HepG2).
- Method:
 - HepG2 cells were seeded in 6-well plates and grown to 80% confluency.
 - Cells were treated with varying concentrations of FT113 or vehicle control for 4 hours.
 - [14C]-acetate was added to the culture medium and incubated for an additional 2 hours.
 - Cells were washed with PBS, and total lipids were extracted using a 2:1 chloroform:methanol solvent system.
 - The lipid extract was dried, and the incorporated radioactivity was measured by scintillation counting.
 - Results were normalized to total protein content and expressed as a percentage of the vehicle-treated control.

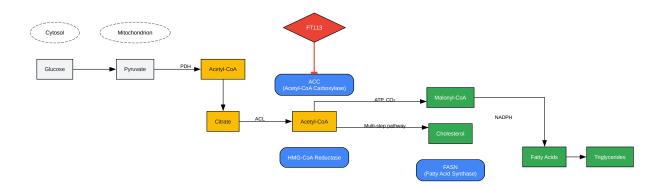
Cellular Lipid Profiling by Mass Spectrometry

- Objective: To quantify the changes in the abundance of specific lipid species in response to **FT113** treatment.
- Cell Type: Primary human hepatocytes.
- Method:
 - Primary human hepatocytes were treated with 1 μM FT113 or vehicle for 24 hours.



- Following treatment, cells were harvested, and lipids were extracted using a methyl-tertbutyl ether (MTBE) based method.
- The lipid extract was analyzed by gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and liquid chromatography-mass spectrometry (LC-MS) for triglyceride and cholesterol quantification.
- Lipid species were identified and quantified based on their mass-to-charge ratio and fragmentation patterns, using internal standards for normalization.

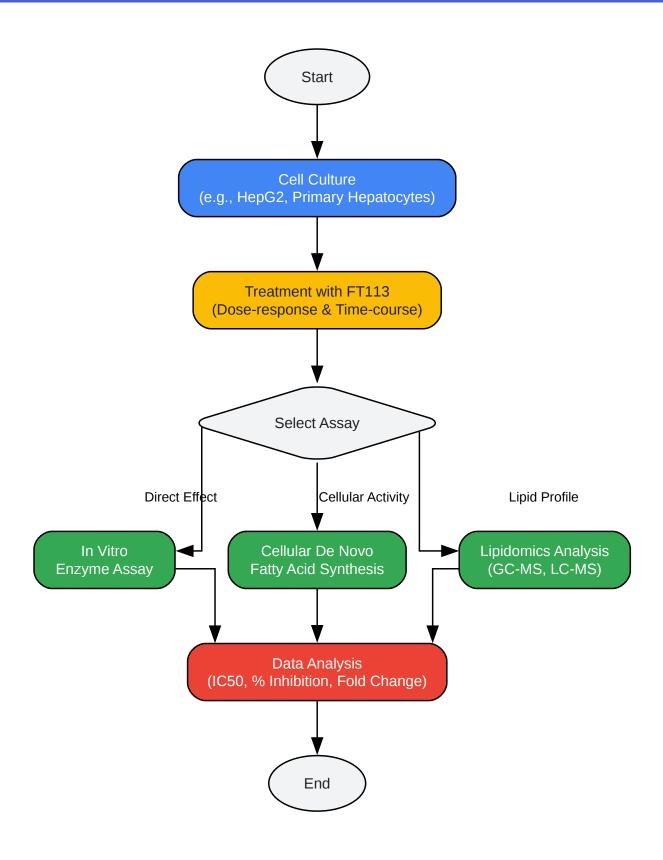
Visualizations



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Figure 1: Simplified lipid biosynthesis pathway highlighting the inhibitory action of **FT113** on ACC.

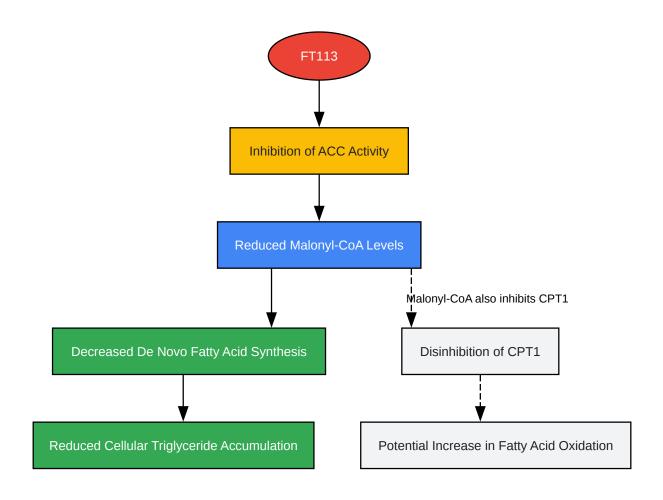




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Figure 2: General experimental workflow for characterizing the effects of **FT113**.





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Figure 3: Proposed logical relationship of **FT113**'s mechanism of action.

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